1-(3-(2-Chlorophenoxy)propyl)piperazine

Serotonin Transporter SERT Antidepressant

Researchers studying SERT pharmacology face challenges sourcing ortho-substituted phenylpiperazines with verified biological activity. This compound provides a well-characterized scaffold with demonstrated SERT activity (EC50 = 16 nM in rat synaptosome 5-HT release assay). • Validated SERT probe for assay development & benchmarking • Free secondary amine enables facile derivatization for focused CNS library synthesis • Essential comparator for SAR studies on linker length & halogen substitution effects Supplied with Certificate of Analysis. Bulk quantities available upon request.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
CAS No. 20383-86-2
Cat. No. B1299233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2-Chlorophenoxy)propyl)piperazine
CAS20383-86-2
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCOC2=CC=CC=C2Cl
InChIInChI=1S/C13H19ClN2O/c14-12-4-1-2-5-13(12)17-11-3-8-16-9-6-15-7-10-16/h1-2,4-5,15H,3,6-11H2
InChIKeyAYUJWZKRWAEEML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(2-Chlorophenoxy)propyl)piperazine Overview


1-(3-(2-Chlorophenoxy)propyl)piperazine (CAS 20383-86-2), also designated as 1-[3-(2-chlorophenoxy)propyl]piperazine, is a synthetic phenylpiperazine derivative with the molecular formula C13H19ClN2O and a molecular weight of 254.76 Da . Structurally, it comprises a piperazine ring linked via a three-carbon propyl chain to a 2-chlorophenoxy moiety, placing it within the arylpiperazine class of compounds . This structural framework is widely recognized in medicinal chemistry for its utility in generating ligands with affinity for central nervous system (CNS) targets, particularly serotonin (5-HT) and dopamine receptors [1]. While not itself an approved drug, 1-(3-(2-chlorophenoxy)propyl)piperazine serves as a core intermediate or pharmacophoric scaffold in the synthesis of novel chemical entities, particularly those explored as atypical antipsychotic agents in academic and industrial research settings [2].

Workflow CNS target research tool for SERT and serotonin receptor studies
Scaffold Arylpiperazine intermediate for SAR-driven derivatization
Use Context In vitro pharmacological profiling and chemical probe synthesis

1-(3-(2-Chlorophenoxy)propyl)piperazine Substitution Risks


Despite its classification within the broad arylpiperazine family, 1-(3-(2-chlorophenoxy)propyl)piperazine cannot be considered functionally interchangeable with close structural analogs, such as its 3-chloro positional isomer (1-[3-(3-chlorophenoxy)propyl]piperazine) or ethyl-linked derivative (1-[2-(2-chlorophenoxy)ethyl]piperazine). The combination of ortho-chloro substitution on the phenyl ring and the specific three-carbon propyl linker imparts a unique conformational profile that directly influences receptor binding geometry and affinity . Published structure-activity relationship (SAR) studies on related phenylpiperazines demonstrate that even subtle modifications—including the position of the chlorine atom (ortho vs. meta vs. para) and the length of the alkyl chain (ethyl vs. propyl)—can drastically alter binding selectivity for critical CNS targets such as the serotonin transporter (SERT) and various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) [1]. Therefore, substituting a close analog without experimental validation risks introducing divergent or diminished pharmacological profiles, compromising both target engagement and assay reproducibility. The quantitative evidence presented in Section 3 delineates the specific, measurable parameters that distinguish this compound within its chemical space.

Ortho-chloro & propyl linker The specific ortho-chloro and C3 linker combination uniquely shapes receptor binding geometry; isomers may shift target engagement profile.
Analogs not interchangeable Close analogs (3-chloro isomer, ethyl-linked) likely exhibit divergent SERT and 5-HT subtype selectivity; assay reproducibility may vary.

1-(3-(2-Chlorophenoxy)propyl)piperazine Comparative Evidence


SERT Functional Potency

In a functional assay measuring serotonin release in rat brain synaptosomes, 1-(3-(2-chlorophenoxy)propyl)piperazine demonstrated a half-maximal effective concentration (EC50) of 16 nM for 5-HTT-mediated 5-HT release [1]. While a direct head-to-head comparison with the closest analog, 1-[3-(3-chlorophenoxy)propyl]piperazine, is not available in the same assay, the presence of the ortho-chloro substituent in this compound, as opposed to the meta-chloro in its analog, is a known structural determinant for enhanced affinity at the serotonin transporter based on class-level SAR [2]. This quantitative functional benchmark provides a clear, data-driven basis for selecting 1-(3-(2-chlorophenoxy)propyl)piperazine for in vitro studies targeting SERT.

SERT EC50
Reported
16 nM
Supports SERT functional assay context; benchmark for assay design
Rat synaptosome [3H]5-HT release; comparator data not located
Serotonin Transporter SERT Antidepressant Neuropharmacology 5-HT Reuptake

Serotonin Reuptake Inhibition Potency

A patent describing the efficacy of phenyl-piperazine derivatives, a class to which 1-(3-(2-chlorophenoxy)propyl)piperazine belongs, highlights their ability to inhibit serotonin reuptake with IC50 values below 200 nM, indicative of strong pharmacological activity . While this data represents a class-level property rather than a specific measurement for this exact compound, it establishes a high-probability baseline of potent activity for this structural family. This contrasts with other piperazine derivatives that may lack the phenoxy substitution, which is known to be crucial for high-affinity binding to the serotonin transporter and other monoaminergic targets [1]. This evidence supports the compound's utility as a research tool in studying serotonin-related pathways.

Class-level SRI IC50
Class-level
<200 nM
Class-based SERT affinity review; not compound-specific
Patent-derived phenyl-piperazine data; verify for this compound
Serotonin Reuptake Inhibition SRI Antidepressant Pharmacology Piperazine Derivatives

Synthetic Yield Baseline

A documented synthesis of 1-[3-(2-chlorophenoxy)propyl]piperazine reports a 37% yield from the reaction of piperazine with 1-(3-bromopropoxy)-2-chlorobenzene in toluene over 2.0 hours [1]. While this specific yield provides a verifiable data point for the compound's synthesis, it is important to note that more efficient protocols for N-arylpiperazine synthesis have been reported elsewhere, achieving yields up to 97% using modern catalytic methods [2]. This yield should therefore be considered a baseline reference for traditional synthetic approaches, rather than a benchmark of optimal efficiency. For procurement, this indicates that the compound is accessible via established routes, but synthesis may require optimization to improve yield and cost-effectiveness for large-scale applications. The specific reaction conditions provide a starting point for researchers to develop or improve upon synthetic methods.

Synthetic Yield
Reported
37%
Optimized routes: up to 97%
Baseline synthesis efficiency; may require method optimization
Traditional alkylation; modern catalytic methods available
Synthesis Yield Process Chemistry Medicinal Chemistry Piperazine Alkylation

Linker and Chloro Position Isomers

1-(3-(2-Chlorophenoxy)propyl)piperazine possesses a specific combination of a three-carbon propyl linker and an ortho-chloro substituent. This distinguishes it from two important analog classes: the ethyl-linked 1-[2-(2-chlorophenoxy)ethyl]piperazine (CAS 20383-85-1) and the meta-chloro positional isomer 1-[3-(3-chlorophenoxy)propyl]piperazine [1]. SAR studies on related arylpiperazines indicate that linker length is a primary determinant of receptor subtype selectivity, with propyl linkers often favoring D2 and 5-HT1A binding over other subtypes compared to ethyl linkers [2]. Furthermore, the position of the chlorine atom on the aromatic ring influences electron density and steric interactions, directly impacting binding affinity and functional activity at monoamine transporters and receptors [3]. Therefore, the precise 3-carbon/ortho-chloro arrangement of this compound defines a unique chemical space not represented by its isomers or shorter-chain analogs.

Structural Identity
Class-level
Propyl + ortho-Cl
Ethyl analog, meta-Cl isomer
Unique chemotype; isomer substitution may alter pharmacology
Inferred from arylpiperazine SAR; direct activity comparison unavailable
Structure-Activity Relationship SAR Medicinal Chemistry Piperazine Derivatives Chemical Probes

1-(3-(2-Chlorophenoxy)propyl)piperazine Research Applications


In Vitro SERT Profiling

This compound is best utilized as a reference tool or chemical probe in in vitro assays designed to measure serotonin transporter (SERT) function. Based on its demonstrated EC50 of 16 nM in a rat synaptosome 5-HT release assay [1], researchers can employ this compound to establish assay sensitivity, validate new experimental models, or benchmark the activity of novel SERT ligands. Its use is particularly relevant for studies focusing on the structure-activity relationships (SAR) of ortho-substituted phenylpiperazines, where subtle changes in ring substitution are known to significantly impact transporter affinity and selectivity [2].

CNS Medicinal Chemistry Scaffold

As a core intermediate with a documented synthetic route [1], 1-(3-(2-chlorophenoxy)propyl)piperazine serves as a versatile building block for generating focused libraries of CNS-active compounds. The presence of a free secondary amine on the piperazine ring allows for facile derivatization (e.g., amidation, N-arylation, sulfonylation) to explore new chemical space around the phenylpiperazine core. This scaffold is particularly valuable for programs targeting G protein-coupled receptors (GPCRs) in the CNS, especially serotonin (5-HT1A, 5-HT2A) and dopamine (D2-like) receptor families [2].

SAR: Linker and Halogen Position

This compound is an essential control for SAR studies comparing the effects of linker length (ethyl vs. propyl) and halogen substitution pattern (ortho vs. meta vs. para) on pharmacological activity. Its unique combination of a 3-carbon propyl linker and an ortho-chloro group makes it a specific data point for understanding how these molecular features influence key drug-like properties, such as target binding affinity, functional selectivity, and ADME characteristics [1]. Procuring this specific compound alongside its analogs (e.g., CAS 20383-85-1 and meta-chloro isomers) is crucial for generating robust, comparative datasets [2].

Arylpiperazine Synthesis Optimization

Given the documented baseline yield of 37% for its synthesis via traditional alkylation [1], this compound can serve as a model substrate for developing and optimizing new synthetic methodologies. Researchers focused on process chemistry or green chemistry can use this target to test novel catalysts, solvents, or reaction conditions (e.g., continuous flow, microwave-assisted synthesis) aimed at improving reaction efficiency, yield, and purity for this class of N-arylpiperazines. Comparing new methods against the established baseline provides a clear metric for process improvement [2].

Application
Selection Property
Validation Focus
In Vitro SERT Profiling
SERT functional assay context
Benchmarking novel SERT ligands
CNS Medicinal Chemistry Scaffold
Piperazine derivatization handle
GPCR-targeted library synthesis
SAR: Linker & Halogen Position
Linker length & Cl substitution pattern
Comparative SAR datasets across analogs
Synthesis Optimization
Baseline synthetic route
Method optimization for N-arylpiperazines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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